molecular formula C18H13F2NO4 B11387380 N-[4-(difluoromethoxy)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide

N-[4-(difluoromethoxy)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11387380
M. Wt: 345.3 g/mol
InChI Key: ZRNJRFMTALZYLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Difluoromethoxy)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene-derived amide featuring a 7-methyl substituent on the chromene core and a difluoromethoxy-substituted phenyl ring linked via a carboxamide group. The difluoromethoxy group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, making this compound a candidate for drug development .

Properties

Molecular Formula

C18H13F2NO4

Molecular Weight

345.3 g/mol

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H13F2NO4/c1-10-2-7-13-14(22)9-16(25-15(13)8-10)17(23)21-11-3-5-12(6-4-11)24-18(19)20/h2-9,18H,1H3,(H,21,23)

InChI Key

ZRNJRFMTALZYLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common method is the Edman degradation , which allows for the sequential removal of amino acids from the N-terminus of a peptide or protein. In this case, the compound is synthesized by adding Phenyl isothiocyanate to create a phenylthiocarbamoyl derivative with the N-terminal. The N-terminal is then cleaved under less harsh acidic conditions, resulting in a cyclic compound called phenylthiohydantoin (PTH)-amino acid .

Industrial Production:: While research laboratories often use custom synthetic routes, industrial production methods may involve large-scale synthesis using optimized conditions. Unfortunately, specific industrial methods for this compound are not widely documented.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions may modify the carbonyl group or other functional groups.

    Substitution: Substitution reactions can occur at various positions on the aromatic ring.

Common Reagents and Conditions::

    Oxidation: Reagents like potassium permanganate (KMnO) or chromium trioxide (CrO) can be used.

    Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are common reducing agents.

    Substitution: Halogens (e.g., chlorine or bromine) can replace hydrogen atoms on the aromatic ring.

Major Products:: The specific products formed depend on the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could lead to the corresponding alcohol or amine derivatives.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with proteins or enzymes.

    Medicine: Investigating potential therapeutic effects.

    Industry: Developing novel materials or pharmaceuticals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Biological Activity

N-[4-(difluoromethoxy)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C17H14F2N2O3
  • Molecular Weight : 336.3 g/mol
  • CAS Number : [insert CAS number if available]

The presence of the difluoromethoxy group enhances its lipophilicity, which may contribute to its biological activity.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Enzymes : The compound has shown inhibitory activity against various enzymes such as cholinesterases (AChE and BChE), β-secretase (BACE-1), cyclooxygenase-2 (COX-2), and lipoxygenases (LOX-5 and LOX-15). These enzymes are critical in neurodegenerative diseases and inflammation pathways .
  • Antioxidant Activity : It also demonstrates antioxidant properties, which help in scavenging free radicals, thus potentially reducing oxidative stress associated with various diseases .
  • Cytotoxic Effects : In vitro studies have indicated that this compound exhibits cytotoxic effects against cancer cell lines, including the MCF-7 breast cancer cell line, suggesting its potential as an anti-cancer agent .

Inhibitory Effects on Enzymes

The following table summarizes the inhibitory effects of this compound on various enzymes:

EnzymeIC50 Value (µM)Reference
AChE10.4
BChE7.7
BACE-15.4
COX-2Moderate
LOX-5Moderate
LOX-15Moderate

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of this compound in models of Alzheimer's disease. The results indicated a significant reduction in amyloid-beta accumulation, a hallmark of Alzheimer's pathology, alongside improved cognitive function in treated animals .
  • Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory properties of the compound in models of acute inflammation. The results showed a marked decrease in inflammatory markers and cytokine levels, suggesting its potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related chromene-carboxamides, focusing on substituent effects, synthetic routes, and bioactivity.

Structural Features and Substituent Effects
Compound Chromene Substituents Phenyl Ring Substituents Key Functional Groups
N-[4-(Difluoromethoxy)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide 7-methyl, 4-oxo 4-(difluoromethoxy) Carboxamide
2-(2-Fluoro-biphenyl-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 7-amino-4-methyl, 2-oxo 2-fluoro-biphenyl Amide, fluorinated biphenyl
(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide 7-amino-4-methyl, 2-oxo 2-chloro-2-phenylacetyl Chlorophenyl, amide
4-[4-(Heptyloxy)benzoyloxy]phenyl 2-oxo-7-trifluoromethylchromene-3-carboxylate 7-trifluoromethyl, 2-oxo 4-(heptyloxy)benzoyloxy Ester, trifluoromethyl
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide 2-oxo 4-methoxyphenethyl Methoxy, phenethyl amide

Key Observations :

  • Fluorine Substitution : The difluoromethoxy group in the target compound offers intermediate electronegativity and lipophilicity compared to trifluoromethyl (higher lipophilicity, ) and methoxy groups (lower metabolic stability, ). This balance may optimize receptor binding and pharmacokinetics .
  • Chromene Core Modifications: The 7-methyl group in the target compound is conserved in several analogs (), suggesting its role in stabilizing the chromene scaffold.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.